![molecular formula C22H25N5O3 B2374104 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049423-17-7](/img/structure/B2374104.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Transformation
Research on chemical compounds structurally similar to "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide" has shown diverse synthetic pathways and transformations. For instance, the photolysis and pyrolysis of related isoxazoles have been studied, revealing complex pathways involving the formation of imino carbenes, which can cyclize or rearrange into various heterocyclic structures (Singh & Prager, 1992). Similarly, the thermal rearrangement of methyleneisoxazolidines into dihydropyrrolo[2,1-a]isoquinoline derivatives highlights the potential for generating novel fused-ring pyrroles through consecutive rearrangements (Zhao & Eguchi, 1997).
Heterocyclization and Biological Activity
Studies have explored the heterocyclization reactions involving compounds with similar frameworks, leading to the synthesis of complex heterocyclic structures with potential biological activity. For example, the interaction between substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline and methoxycarbonyl pyrrolediones has been reported to yield tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinoline derivatives, suggesting pathways for synthesizing biologically active molecules (Bannikova et al., 2005).
Novel Synthetic Approaches and Derivatives
Innovative synthetic methods have been developed to construct new derivatives that share structural motifs with "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide." These include the synthesis of pyrrolo[2,1-a]isoquinoline derivatives through rearrangement of isoxazolidines, which opens up new avenues for the development of compounds with potential pharmacological properties (Yavari et al., 2006).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-13-19(18-8-5-10-26(18)2)27-11-9-16-6-3-4-7-17(16)14-27/h3-8,10,12,19H,9,11,13-14H2,1-2H3,(H,23,28)(H,24,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYVCRQTKDWIHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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